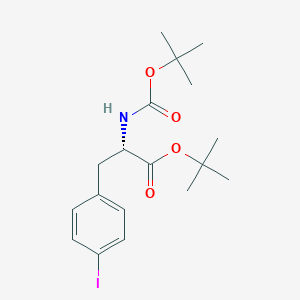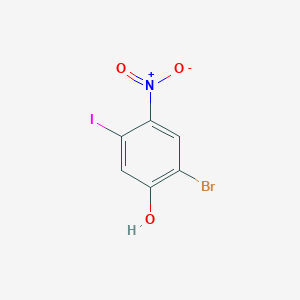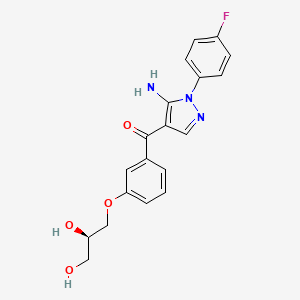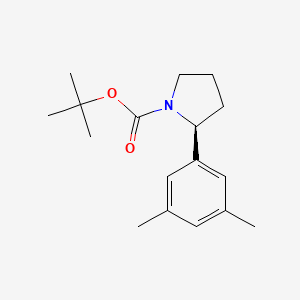
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is an organic compound that features both an aminomethyl group and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanone Backbone: Starting with a suitable precursor, such as a substituted benzaldehyde, the ethanone backbone can be formed through a Friedel-Crafts acylation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological targets, while the fluoro group might enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the fluoro group.
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is unique due to the presence of both an aminomethyl group and a fluoro-substituted phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1187929-08-3 |
|---|---|
Molecular Formula |
C15H15ClFNO |
Molecular Weight |
279.73 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14FNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
InChI Key |
MRAHMCZTWLJILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


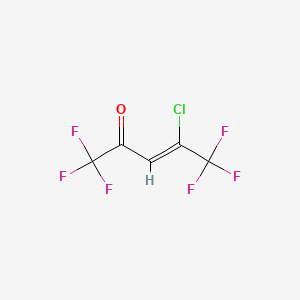
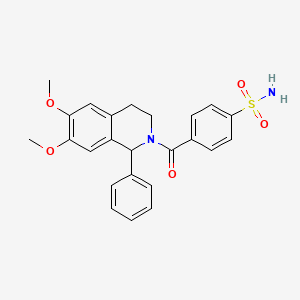
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)

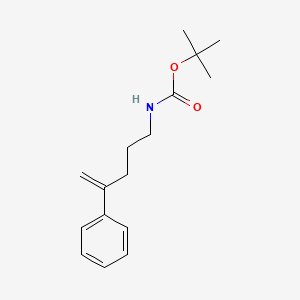
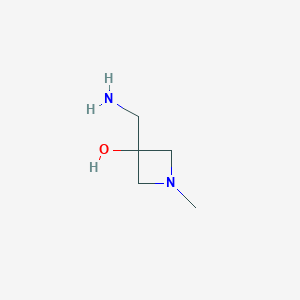
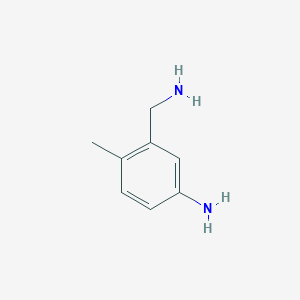

![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
